4-(1H-tetrazol-1-yl)phenyl 2-ethylbutanoate
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Overview
Description
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-ethylbutanoate is an organic compound that features a tetrazole ring attached to a phenyl group, which is further connected to a 2-ethylbutanoate ester The tetrazole ring is a five-membered ring containing four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3,4-tetrazol-1-yl)phenyl 2-ethylbutanoate typically involves the formation of the tetrazole ring followed by esterification. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . The reaction proceeds readily in water, making it an environmentally friendly approach.
For the esterification step, the phenyl tetrazole derivative can be reacted with 2-ethylbutanoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the ester bond .
Industrial Production Methods
Industrial production of tetrazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reactions. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming increasingly important in industrial processes .
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-ethylbutanoate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.
Reduction: Reduction of the tetrazole ring can lead to the formation of amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Major Products Formed
Oxidation: Tetrazole N-oxides.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the phenyl group.
Scientific Research Applications
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-ethylbutanoate has several scientific research applications:
Medicinal Chemistry: Tetrazole derivatives are known for their bioisosteric properties, making them useful in drug design as replacements for carboxylic acids.
Materials Science: Tetrazole compounds are used in the development of energetic materials due to their high nitrogen content and stability.
Biochemistry: Tetrazoles are used in click chemistry for the synthesis of bioconjugates and other complex molecules.
Mechanism of Action
The mechanism of action of 4-(1H-1,2,3,4-tetrazol-1-yl)phenyl 2-ethylbutanoate depends on its specific application. In medicinal chemistry, tetrazole derivatives often act by mimicking carboxylic acids and interacting with biological targets such as enzymes and receptors. The tetrazole ring can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,3-Triazol-1-yl)benzamides: These compounds also contain a nitrogen-rich heterocycle and are used as inhibitors of heat shock protein 90 (HSP90) in cancer therapy.
5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol: This compound features a different heterocycle but shares similar applications in medicinal chemistry.
Uniqueness
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-ethylbutanoate is unique due to the presence of the tetrazole ring, which provides distinct electronic properties and stability. The combination of the tetrazole ring with the ester functionality enhances its versatility in various chemical reactions and applications .
Properties
Molecular Formula |
C13H16N4O2 |
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Molecular Weight |
260.29 g/mol |
IUPAC Name |
[4-(tetrazol-1-yl)phenyl] 2-ethylbutanoate |
InChI |
InChI=1S/C13H16N4O2/c1-3-10(4-2)13(18)19-12-7-5-11(6-8-12)17-9-14-15-16-17/h5-10H,3-4H2,1-2H3 |
InChI Key |
MDQSZVRPWNHRSD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)OC1=CC=C(C=C1)N2C=NN=N2 |
Origin of Product |
United States |
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